4-Bromo-3,5-dimethylbenzaldehyde
Overview
Description
4-Bromo-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and two methyl groups at the third and fifth positions. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3,5-dimethylbenzaldehyde can be synthesized through several methods. One common method involves the bromination of 3,5-dimethylbenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 4-Bromo-3,5-dimethylbenzoic acid.
Reduction: 4-Bromo-3,5-dimethylbenzyl alcohol.
Substitution: 4-Methoxy-3,5-dimethylbenzaldehyde.
Scientific Research Applications
4-Bromo-3,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethylbenzaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new compound. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
4-Bromo-3,5-dimethylbenzaldehyde can be compared with other similar compounds such as:
4-Chloro-3,5-dimethylbenzaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-Methoxy-3,5-dimethylbenzaldehyde: Similar structure but with a methoxy group instead of bromine.
3,5-Dimethylbenzaldehyde: Lacks the bromine substitution.
Uniqueness: The presence of the bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its chloro and methoxy analogs. This reactivity can be advantageous in certain synthetic applications .
Biological Activity
4-Bromo-3,5-dimethylbenzaldehyde (C9H9BrO), a brominated aromatic aldehyde, has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and anticancer research. This compound serves as a precursor for various derivatives that exhibit significant pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C9H9BrO |
Molecular Weight | 213.07 g/mol |
IUPAC Name | This compound |
CAS Number | 7697-32-7 |
Canonical SMILES | CC1=CC(=C(C=C1Br)C)C=O |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Properties :
- Studies have shown that derivatives of benzaldehyde, including this compound, possess antimicrobial activity against various bacteria and fungi. For instance, benzaldehyde derivatives have been reported to inhibit the growth of E. coli and S. aureus, suggesting their potential use in developing antibacterial agents .
-
Anticancer Activity :
- The compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that certain derivatives could significantly inhibit the proliferation of human pancreatic cancer and gastric cancer cell lines. Mechanistic studies suggested that these compounds might disrupt key cellular pathways involved in cancer progression .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial cell wall synthesis or cancer cell proliferation pathways.
- Cell Cycle Disruption : Research indicates that it can induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic factors like caspase-3 .
Study on Antimicrobial Activity
A study published in Science.gov explored the antibacterial properties of various benzaldehyde derivatives, including this compound. The results indicated:
- Inhibition Zones : Significant inhibition zones were observed against E. coli and S. aureus.
- Mechanism Insights : The antimicrobial action was linked to the regulation of metabolism-associated genes in bacteria .
Study on Anticancer Effects
In another study focusing on the anticancer properties:
Properties
IUPAC Name |
4-bromo-3,5-dimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USONNBCBJMNJIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624001 | |
Record name | 4-Bromo-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400822-47-1 | |
Record name | 4-Bromo-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.